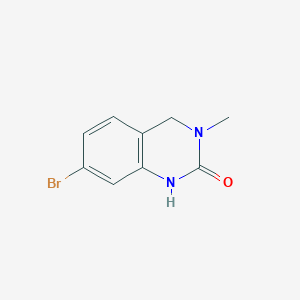

7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Description

Properties

IUPAC Name |

7-bromo-3-methyl-1,4-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-5-6-2-3-7(10)4-8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLNLZDBVKALSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=C(C=C2)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Component Domino Assembly for Core Formation

The most efficient route to 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one involves a one-pot three-component reaction between arenediazonium salts, nitriles, and bifunctional aniline derivatives. This method leverages sequential C–N bond formations, beginning with the generation of N-arylnitrilium intermediates from 4-bromoarenediazonium salts and acetonitrile. Subsequent nucleophilic addition of 2-aminobenzamide derivatives initiates cyclization, yielding the dihydroquinazolinone scaffold.

Reaction Conditions :

- Arenediazonium salt : 4-Bromobenzenediazonium tetrafluoroborate

- Nitrile : Acetonitrile (2.5 equiv)

- Aniline derivative : 2-Amino-N-methylbenzamide

- Base : Potassium carbonate (1.5 equiv)

- Solvent : Dichloromethane at 0–5°C

- Yield : 78–82%

This protocol is advantageous due to its metal-free conditions and scalability. The bromine substituent is introduced regioselectively via the pre-functionalized arenediazonium salt, eliminating the need for post-cyclization halogenation.

Solid-Phase Synthesis for Combinatorial Libraries

Solid-phase synthesis (SPS) enables rapid diversification of the dihydroquinazolinone core, particularly for generating analogs like this compound. A reported SPS strategy employs Rink amide resin as the solid support.

Stepwise Procedure :

- Resin Swelling : Rink resin is swollen in DMF for 24 hours.

- Coupling : Fmoc-protected amino acids (e.g., Fmoc-glycine) are coupled using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

- Scaffold Attachment : A brominated quinazolinone precursor is attached via DIC/HOBt-mediated coupling.

- Methylation : Treatment with methylamine hydrochloride and potassium carbonate introduces the 3-methyl group.

- Cleavage : Trifluoroacetic acid (TFA) cocktail liberates the product from the resin.

Advantages :

Thiourea-DMSO Mediated Cyclization

A thiourea-DMSO system facilitates the synthesis of 4-substituted quinazolines, which can be adapted for 7-bromo-3-methyl derivatives. This method involves:

- Intermediate Formation : 2-Amino-4-bromobenzophenone reacts with thiourea in DMSO at 120°C, generating 4-phenylquinazolin-2(1H)-imine.

- Reduction : Methanethiol (formed from DMSO and H2S) reduces the imine to 4-phenyl-1,2-dihydroquinazolin-2-amine.

- Methylation and Elimination : Treatment with methyl iodide and subsequent ammonia elimination yields the target compound.

Optimization Notes :

One-Pot Multi-Component Assembly with p-TSA

A one-pot method using p-toluenesulfonic acid (p-TSA) as a catalyst enables the synthesis of spiro-dihydroquinazolinones, which can be modified to access 7-bromo-3-methyl derivatives.

Procedure :

- Initial Condensation : 2-Amino-4-bromoacetophenone and 1,3-cyclohexanedione react in the presence of p-TSA (2.0 equiv) at 100°C.

- Cyclization : Anthranilamide is added sequentially, triggering spirocyclization.

- Methylation : Post-cyclization treatment with methyl triflate introduces the 3-methyl group.

Key Data :

Comparative Analysis of Methods

Mechanistic Insights and Challenges

- Regioselectivity : Bromination at the 7-position is achieved pre-cyclization via substituted arenediazonium salts. Post-cyclization bromination risks side reactions at the 5- or 8-positions.

- Methylation Timing : Early-stage methylation (e.g., using methylamine in SPS) improves yield compared to late-stage alkylation.

- Byproduct Formation : The thiourea-DMSO method generates H2S, requiring careful ventilation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinazolinone derivatives with different substituents.

Reduction: Reduction reactions may lead to the formation of dihydroquinazolinone derivatives.

Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution could introduce various functional groups at the bromine position.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one serves as an important intermediate in the synthesis of more complex organic molecules. It is often utilized in the preparation of various quinazolinone derivatives, which are valuable in medicinal chemistry due to their diverse biological activities .

Synthesis Methods

The synthesis typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of 2-aminobenzamide with a suitable brominated methyl ketone .

Biological Applications

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds suggest potential clinical utility .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to its structure can enhance its antiproliferative activity . Notably, specific derivatives have shown selective inhibition of carbonic anhydrases, which are crucial for various physiological processes .

Antileishmanial Activity

A study on quinazolinone derivatives highlighted their promising anti-leishmanial activities through both in silico and in vitro evaluations. The compounds exhibited strong binding affinities to key proteins involved in the Leishmania lifecycle, indicating their potential as therapeutic agents against leishmaniasis .

Inhibition of Carbonic Anhydrases

Another significant study focused on the selective inhibition of human carbonic anhydrase isoforms by this compound. It was found that while it did not effectively inhibit the widespread isoform hCA II, it showed significant inhibition against hCA VII and transmembrane isoforms hCA IX, XII, and XIV. This selectivity could lead to targeted therapies with reduced side effects .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate in organic synthesis; used to prepare quinazolinone derivatives |

| Antimicrobial Activity | Significant activity against Staphylococcus aureus and Escherichia coli |

| Anticancer Properties | Cytotoxic effects on various cancer cell lines; selective inhibition of carbonic anhydrases |

| Therapeutic Potential | Potential use in treating leishmaniasis and targeting specific carbonic anhydrase isoforms |

Mechanism of Action

The mechanism of action of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Properties :

- Melting Point: Not explicitly reported in the evidence, but structurally similar dihydroquinazolinones (e.g., 6-bromo derivatives) exhibit melting points in the range of 230–313°C .

- Spectral Data : The compound’s structure is confirmed via NMR (¹H and ¹³C), IR, and HRMS, consistent with related analogs .

Comparison with Structurally Similar Compounds

Brominated Dihydroquinazolinone Derivatives

Compounds sharing the bromine substituent but differing in other functional groups are critical for understanding substituent effects.

Key Observations :

- Bromine placement (6- vs. 7-position) influences electronic properties and reactivity. For example, 6-bromo derivatives exhibit higher melting points (~230–313°C) compared to non-brominated analogs .

- Substitution at the 2-position (e.g., aryl or halogen groups) modulates steric and electronic profiles, affecting biological activity and synthetic utility .

Methyl- and Halogen-Substituted Analogs

Methyl and halogen substituents are common in dihydroquinazolinones, impacting solubility and intermolecular interactions.

Key Observations :

- Crystal structure analysis of 3-cyclopropyl derivatives reveals monoclinic packing, suggesting predictable solid-state behavior for related compounds .

Heterocyclic and Complex Substituents

Substituents such as piperidinyl or sulfamoyl groups expand functional diversity.

Key Observations :

- Piperidinyl substituents improve solubility in polar solvents (PSA: 44.37 Ų) .

Biological Activity

7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is a compound belonging to the quinazolinone family, which has attracted significant interest due to its diverse biological activities. Quinazolinones are known for their pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article explores the biological activity of this compound based on recent studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate precursors such as anthranilamide and α,β-unsaturated carbonyl compounds. The presence of the bromine atom at the 7-position is crucial for enhancing its biological activity.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains. The antimicrobial efficacy is often evaluated using minimum inhibitory concentration (MIC) assays.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 7-Bromo derivative | 16 | Escherichia coli |

These results suggest that the presence of the bromine atom enhances the compound's interaction with bacterial cell membranes, leading to increased efficacy.

Anticancer Activity

The anticancer potential of quinazolinones has been widely studied. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that derivatives of this compound showed IC50 values in the micromolar range against A549 lung cancer cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15.5 | A549 |

| Other analogues | 20.0 - 30.0 | Various |

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Quorum Sensing Inhibition

Recent studies have highlighted the role of quinazolinones as quorum sensing inhibitors (QSIs). Quorum sensing is a communication system used by bacteria to coordinate group behaviors such as biofilm formation. Compounds like this compound have been tested for their ability to disrupt this process.

In vitro assays demonstrated that certain derivatives inhibited biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating infections associated with biofilms.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated a series of quinazolinone derivatives for their antimicrobial activity against clinical isolates. The study found that this compound exhibited particularly strong activity against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound in antibiotic development .

Anticancer Research

In another case study focusing on anticancer properties, a derivative was tested against multiple cancer cell lines, including breast and lung cancer models. The results indicated that the compound induced significant apoptosis in A549 cells via caspase activation pathways .

Q & A

Basic: What are the common synthetic routes for preparing 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one?

The synthesis typically involves cyclization of brominated anthranilic acid derivatives with methyl-substituted reagents. A validated method includes:

- Step 1 : React 5-bromoanthranilic acid with acetic anhydride to form a benzoxazinone intermediate.

- Step 2 : Treat the intermediate with methylamine or its equivalent under reflux in a polar solvent (e.g., DMF) to induce cyclization, yielding the quinazolinone core.

- Step 3 : Purify via column chromatography using ethyl acetate/hexane gradients (20–30%) .

Key considerations : Optimize reaction time and temperature (e.g., microwave-assisted synthesis at 100°C reduces side products) .

Advanced: How can conflicting bioactivity data for brominated quinazolinones be resolved in structure-activity relationship (SAR) studies?

Contradictions often arise due to substituent positioning or assay variability. To address this:

- Comparative analysis : Use analogs like 6-bromo-3-(3-chloro-2-oxo-4-arylazetidin-1-yl)-2-methylquinazolin-4(3H)-one (G1-G10) to isolate the impact of the 7-bromo and 3-methyl groups on antimicrobial activity .

- Standardized assays : Re-evaluate compounds under identical conditions (e.g., MIC testing against S. aureus and E. coli) .

- Computational modeling : Perform docking studies to assess binding affinity variations in target enzymes (e.g., bacterial dihydrofolate reductase) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Identify substituent environments (e.g., methyl group at δ 2.1–2.3 ppm, aromatic protons at δ 7.5–8.3 ppm) .

- LC-MS : Confirm molecular weight (expected [M]+ ≈ 254–257 g/mol) and purity .

- IR Spectroscopy : Detect carbonyl (C=O) stretching at ~1680 cm⁻¹ and N-H vibrations .

Advanced: How does the bromine substituent at position 7 influence reactivity in cross-coupling reactions?

The 7-bromo group enhances electrophilicity, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Suzuki Coupling : React with arylboronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ to introduce aryl groups at position 7 .

- Challenges : Steric hindrance from the 3-methyl group may reduce coupling efficiency. Mitigate by using bulky ligands (e.g., XPhos) .

Basic: What are the recommended purification strategies for this compound?

- Flash Chromatography : Use silica gel with ethyl acetate/hexane (1:3 ratio) for baseline separation of brominated byproducts .

- Recrystallization : Employ ethanol/water mixtures to isolate high-purity crystals (MP: 180–184°C) .

Advanced: What experimental designs are optimal for evaluating its potential as a kinase inhibitor?

- In vitro kinase assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays to measure IC₅₀ values .

- Crystallography : Co-crystallize with target kinases (e.g., PDB: 1M17) to resolve binding modes .

- Mutagenesis studies : Validate interactions by mutating key residues (e.g., ATP-binding pocket) .

Basic: How stable is this compound under varying storage conditions?

- Short-term : Stable at 4°C in anhydrous DMSO for ≤1 week.

- Long-term : Store as a lyophilized powder at -20°C under argon; avoid light to prevent debromination .

Advanced: What strategies mitigate low yields in multi-step syntheses of this compound?

- Intermediate trapping : Use protecting groups (e.g., Boc for amines) to prevent side reactions during cyclization .

- Flow chemistry : Implement continuous flow systems to enhance heat/mass transfer in exothermic steps .

Basic: What toxicity profiles should be considered during in vivo studies?

- Acute toxicity : Assess LD₅₀ in rodent models (start at 50 mg/kg).

- Metabolic stability : Perform microsomal assays (e.g., human liver microsomes) to predict clearance rates .

Advanced: How can computational methods predict the impact of 3-methyl substitution on bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.